molecular formula C21H29FN2O2 B2802457 1-(4-fluorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide CAS No. 2034590-31-1

1-(4-fluorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide

Cat. No.: B2802457
CAS No.: 2034590-31-1
M. Wt: 360.473
InChI Key: RVOCYZFZWJEQGO-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropane carboxamide core, substituted with a 4-fluorophenyl group and a tetrahydro-2H-pyran-4-yl piperidinyl moiety.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide involves multiple steps, including the formation of the cyclopropane ring, introduction of the fluorophenyl group, and attachment of the piperidinyl moiety. The reaction conditions typically involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the reactions. Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.

    Hydrolysis: Breaking down the compound in the presence of water and acid or base catalysts.

Common reagents and conditions used in these reactions include organic solvents, temperature control, and specific catalysts. The major products formed depend on the type of reaction and the specific conditions employed.

Scientific Research Applications

1-(4-fluorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action for 1-(4-fluorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes at the cellular level.

Comparison with Similar Compounds

Similar compounds to 1-(4-fluorophenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide include other cyclopropane carboxamides with different substituents These compounds may share similar chemical properties but differ in their biological activities and applications

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29FN2O2/c22-18-3-1-17(2-4-18)21(9-10-21)20(25)23-15-16-5-11-24(12-6-16)19-7-13-26-14-8-19/h1-4,16,19H,5-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOCYZFZWJEQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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